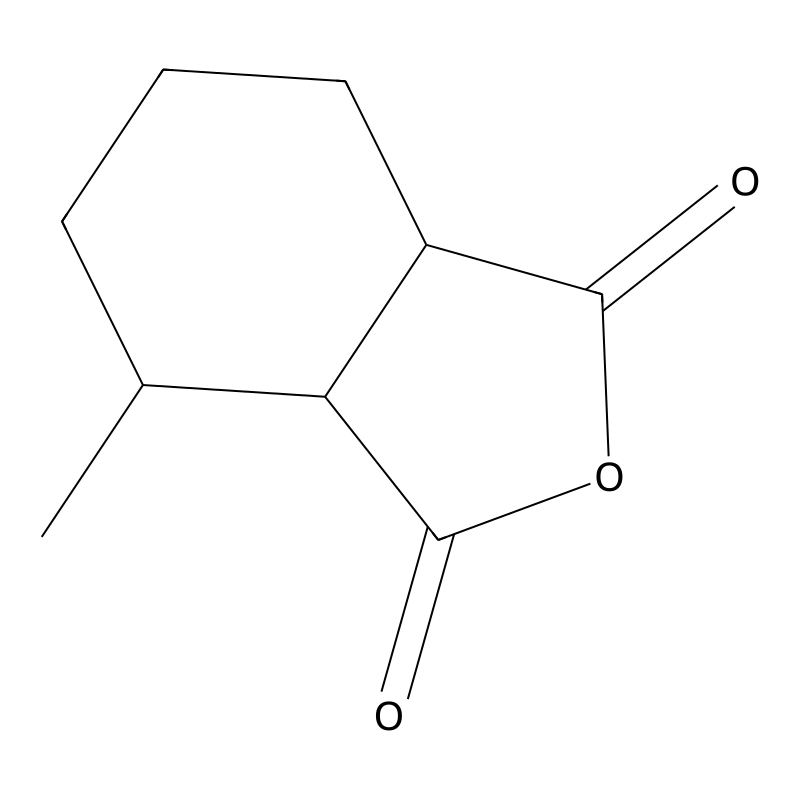

3-Methylhexahydrophthalic anhydride

Content Navigation

Liquid MHHPA is a preferred epoxy hardener where optical clarity and thermal endurance are critical. Traditional anhydrides can yellow or degrade under UV, compromising performance in LED encapsulation or outdoor electrical insulation. MHHPA's fully saturated cycloaliphatic structure ensures:

- Color stability and UV resistance, preventing yellowing.

- Low mix viscosity for efficient fiber wet-out in composites.

- High Tg for mechanical performance at elevated temperatures.

- Superior electrical insulation for high-voltage potting.

Our MHHPA is supplied with batch consistency for reliable industrial processes. Immediate global availability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

3-Methylhexahydrophthalic anhydride (CAS 57110-29-9), commonly abbreviated as MHHPA, is a liquid cyclic dicarboxylic anhydride used primarily as a hardener for epoxy resins. Its fully saturated cycloaliphatic structure, in contrast to aromatic or unsaturated analogs, provides cured epoxy systems with a valuable combination of low initial viscosity, excellent color stability, and high resistance to UV radiation and weathering. These properties make it a preferred choice for applications demanding long-term optical clarity, superior electrical insulation, and robust performance under thermal stress.

References

Substituting 3-Methylhexahydrophthalic anhydride (MHHPA) with seemingly similar anhydrides like Hexahydrophthalic anhydride (HHPA) or Methyltetrahydrophthalic anhydride (MTHPA) can lead to significant deviations in processability and final product performance. The presence of the methyl group and the saturated ring structure in MHHPA directly influences the viscosity of the uncured resin mixture, the glass transition temperature (Tg) of the cured solid, and its long-term color stability. For example, the unsaturated bonds in MTHPA can compromise thermal and UV stability compared to the fully saturated MHHPA. Likewise, the absence of the methyl group in HHPA alters the cross-linking network, affecting thermomechanical properties. These structural distinctions mean that direct substitution is unreliable for applications where process parameters and end-use performance are tightly specified.

Optical Stability and Yellowing Resistance

The cycloaliphatic structure of MHHPA, which lacks the conjugated double bonds found in aromatic anhydrides, provides superior resistance to UV degradation and discoloration. A highly pure, water-white grade of MHHPA demonstrates better color retention even after prolonged heating at high temperatures, a critical attribute for high-performance LED applications. This contrasts with aromatic epoxy systems, which discolor more rapidly under UV exposure due to the absorption by their conjugated structures.

| Evidence Dimension | UV and Thermal Color Stability |

| Target Compound Data | Excellent color retention and resistance to UV radiation and weathering, making it suitable for high-performance LEDs and outdoor applications. |

| Comparator Or Baseline | Aromatic epoxy systems discolor more quickly under UV exposure. Unsaturated analogs like MTHPA have lower resistance to UV and atmospheric agents. |

| Quantified Difference | Qualitatively superior performance based on chemical structure; specific quantitative comparisons are formulation-dependent. |

| Conditions | Curing of epoxy resins for applications requiring long-term optical clarity, such as LED encapsulation and outdoor coatings. |

For optical applications like LED packaging and clear coatings, maintaining transparency and avoiding yellowing is critical for device lifetime and efficiency.

Low Viscosity and Processability

As a liquid anhydride, MHHPA helps create low-viscosity epoxy resin mixtures, which is a significant advantage over solid anhydrides that require melting and can cause handling issues. This low viscosity is particularly beneficial for applications requiring thorough impregnation of reinforcing fibers or void-free casting. While MTHPA also offers very low viscosity, MHHPA provides a better balance of processability with enhanced thermal and UV stability due to its saturated structure.

| Evidence Dimension | Physical State and Resulting Mixture Viscosity |

| Target Compound Data | Liquid at room temperature, contributing to low-viscosity epoxy formulations. |

| Comparator Or Baseline | Solid anhydrides (e.g., Phthalic Anhydride, Nadic Anhydride) require melting and can lead to higher initial mixture viscosities and handling difficulties. |

| Quantified Difference | Enables formulations with viscosities under 300 cP at processing temperatures, facilitating fast and easy impregnation. |

| Conditions | Formulation of epoxy resins for casting, potting, and fiber-reinforced composite manufacturing. |

Lower formulation viscosity improves process efficiency, ensures better wet-out of fillers and fibers, and reduces the likelihood of air entrapment and defects in the final part.

Thermal Stability and High Tg

The rigid cycloaliphatic structure of MHHPA contributes to a high degree of cross-linking, resulting in cured epoxy networks with high glass transition temperatures (Tg). When used to cure a standard DGEBA epoxy resin, Tg values can reach or exceed 110-120°C. Formulations with high-performance cycloaliphatic epoxy resins cured with MHHPA can achieve even higher Tg values, in the range of 240-250°C, demonstrating the significant contribution of the rigid alicyclic backbone to network stiffness and thermal performance.

| Evidence Dimension | Glass Transition Temperature (Tg) |

| Target Compound Data | Tg of 119.8 °C achieved in a DGEBA/MHHPA system. Tg values of ~250 °C reported for high-performance cycloaliphatic epoxy/MHHPA systems. |

| Comparator Or Baseline | Standard room-temperature cured epoxy adhesives typically have a Tg limited to 40–50 °C. |

| Quantified Difference | Achieves a Tg more than double that of typical room-temperature cured systems and enables very high Tg in specialized formulations. |

| Conditions | Thermal curing of DGEBA or cycloaliphatic epoxy resins with MHHPA hardener. |

A higher Tg is essential for components that must maintain their mechanical integrity and dimensional stability at elevated operating temperatures, common in electronics and automotive applications.

LED Encapsulants and Optical Adhesives

The exceptional color stability and resistance to thermal and UV-induced yellowing make MHHPA the preferred hardener for encapsulating high-power LEDs and for formulating optical adhesives where long-term transparency is mission-critical.

Electrical Potting and Outdoor Insulation

Due to its ability to impart excellent weather resistance and maintain high electrical insulation properties, MHHPA is highly suitable for casting and potting compounds used in outdoor high-voltage applications, such as insulators and transformers.

Fiber-Reinforced Composite Manufacturing

The low viscosity imparted by liquid MHHPA allows for excellent and rapid impregnation of fiber bundles in processes like filament winding or vacuum infusion. The resulting composites benefit from a high glass transition temperature, ensuring good mechanical performance at elevated temperatures.

References

- [7] Choosing the Right Specialty Anhydride: MHHPA. Broadview Technologies, Inc. May 15, 2024.

- [11] Hue, H. T., et al. (2019). Novel Siloxane-Modified Epoxy Resins as Promising Encapsulant for LEDs. Polymers, 12(1), 13.

- [24] Special Additives Special Anhydrides. Polynt Group.

- [16] Methylhexahydrophthalic anhydride (MHHPA). PENPET Petrochemical Trading GmbH.

- [2] Sivakumar, G., et al. (2009). An epoxy resin composition. WO 2009/084014 A2.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types

O4Si-4